molecular formula C11H12BrNO B7543933 2-bromo-N-(cyclopropylmethyl)benzamide

2-bromo-N-(cyclopropylmethyl)benzamide

Cat. No.: B7543933
M. Wt: 254.12 g/mol
InChI Key: UNPDOKIUNUOOMH-UHFFFAOYSA-N
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Description

2-bromo-N-(cyclopropylmethyl)benzamide is an organic compound with the molecular formula C11H12BrNO. It is a derivative of benzamide, where the benzene ring is substituted with a bromine atom and an N-(cyclopropylmethyl) group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-(cyclopropylmethyl)benzamide typically involves the bromination of benzamide derivatives. One common method includes the reaction of benzamide with bromine in the presence of a suitable catalyst. The cyclopropylmethyl group can be introduced through a nucleophilic substitution reaction using cyclopropylmethylamine .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination and substitution reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-(cyclopropylmethyl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of N-(cyclopropylmethyl) derivatives with different substituents replacing the bromine atom.

    Oxidation: Formation of N-oxides or other oxidized derivatives.

    Reduction: Formation of amines or other reduced products.

Scientific Research Applications

2-bromo-N-(cyclopropylmethyl)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-bromo-N-(cyclopropylmethyl)benzamide involves its interaction with specific molecular targets. The bromine atom and the cyclopropylmethyl group play crucial roles in its binding affinity and activity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-bromo-N-(methyl)benzamide
  • 2-bromo-N-(ethyl)benzamide
  • 2-chloro-N-(cyclopropylmethyl)benzamide

Uniqueness

2-bromo-N-(cyclopropylmethyl)benzamide is unique due to the presence of both the bromine atom and the cyclopropylmethyl group, which confer distinct chemical and biological properties. The cyclopropylmethyl group enhances its stability and binding affinity, making it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

2-bromo-N-(cyclopropylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrNO/c12-10-4-2-1-3-9(10)11(14)13-7-8-5-6-8/h1-4,8H,5-7H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNPDOKIUNUOOMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CNC(=O)C2=CC=CC=C2Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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